molecular formula C18H22N2O2 B4182221 4-(PENTYLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

4-(PENTYLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B4182221
M. Wt: 298.4 g/mol
InChI Key: FHWMLIVFTJBEGH-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-N-(3-pyridinylmethyl)benzamide is an organic compound that features a benzamide core with a pentyloxy group and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PENTYLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves the reaction of 4-hydroxybenzamide with 1-bromopentane to introduce the pentyloxy group. This is followed by the reaction with 3-pyridinemethanol under suitable conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)-N-(3-pyridinylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridinylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide or pyridinylmethyl groups.

    Reduction: Reduced forms of the benzamide or pyridinylmethyl groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Pentyloxy)-N-(3-pyridinylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(PENTYLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pentyloxy and pyridinylmethyl groups may enhance its binding affinity and specificity towards these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation and require further research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide
  • 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(Pentyloxy)-N-(3-pyridinylmethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-pentoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-9-7-16(8-10-17)18(21)20-14-15-6-5-11-19-13-15/h5-11,13H,2-4,12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWMLIVFTJBEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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